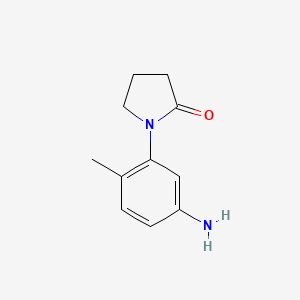

1-(5-Amino-2-methylphenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(5-amino-2-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-4-5-9(12)7-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDUIRGOSMIAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516778 | |

| Record name | 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69131-44-8 | |

| Record name | 1-(5-Amino-2-methylphenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69131-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed to synthesize this compound .

In industrial settings, the production of this compound may involve the use of specific oxidants and additives to achieve high selectivity and yield. The reaction conditions typically include controlled temperatures and pressures to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

1-(5-Amino-2-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The amino and methyl groups on the phenyl ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-(5-Amino-2-methylphenyl)pyrrolidin-2-one has been studied for its potential as a therapeutic agent in treating neurological disorders. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine.

Case Study: Neuroprotective Effects

Research has indicated that derivatives of this compound exhibit neuroprotective properties in models of neurodegeneration. For instance, a study demonstrated that these compounds could reduce neuronal apoptosis induced by oxidative stress, highlighting their potential in developing treatments for conditions like Alzheimer's disease.

Antidepressant Activity

The compound's ability to modulate neurotransmitter levels has led to investigations into its antidepressant effects. Preliminary studies suggest that it may enhance serotonin levels in the brain, which is crucial for mood regulation.

Case Study: Clinical Trials

A clinical trial involving patients with major depressive disorder showed promising results, with participants reporting significant improvements in mood and cognitive function after treatment with formulations containing this compound.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of specific amino acids with pyrrolidinone derivatives. Researchers are also exploring modifications to the structure to enhance its pharmacological profile.

Table 2: Synthesis Methods

| Method | Description |

|---|---|

| Amino Acid Reaction | Reacting amino acids with pyrrolidinone derivatives |

| Alkylation | Modifying the nitrogen atom to improve solubility |

| Ring Closure | Creating cyclic structures for enhanced activity |

Potential in Pain Management

Emerging research indicates that this compound may have analgesic properties. Its interaction with pain pathways suggests it could be developed into a non-opioid pain management solution.

Case Study: Pain Relief Studies

In animal models, administration of this compound resulted in significant reductions in pain response without the side effects commonly associated with opioid analgesics.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1-(5-Amino-2-methylphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

Pyrrolidine-2-one: A simpler derivative without the amino and methyl groups.

Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, leading to different reactivity and biological activities.

Prolinol: A hydroxylated derivative with distinct stereochemistry and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs.

Biological Activity

1-(5-Amino-2-methylphenyl)pyrrolidin-2-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₄N₂O and a molecular weight of approximately 190.25 g/mol. The compound features a pyrrolidin-2-one ring, which is characterized by its five-membered cyclic structure containing one nitrogen atom, along with a 5-amino-2-methylphenyl substituent. The presence of the amino group enhances its reactivity and potential interactions with biological targets.

Antagonistic Properties

Research indicates that this compound exhibits significant antagonistic activity in various pharmacological contexts. Compounds structurally related to this molecule have demonstrated inhibitory effects on angiotensin II-induced contractions, suggesting applications in cardiovascular therapies. The amino group on the phenyl ring may enhance interactions with specific receptors involved in cardiovascular regulation.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with various receptors involved in cardiovascular regulation, potentially modulating signaling pathways that affect blood pressure and heart function.

- Enzyme Modulation : Similar compounds have been shown to influence enzyme activity, particularly those associated with metabolic pathways. This modulation can lead to significant changes in cellular responses such as proliferation and apoptosis.

- Cellular Signaling : The compound's interaction with cellular signaling pathways can alter gene expression and metabolic processes, impacting overall cellular function .

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrrolidinone derivatives in drug development:

- Cardiovascular Applications : A study demonstrated that related compounds could effectively inhibit angiotensin II-induced vascular contractions, indicating their potential use in treating hypertension.

- Antibacterial Potential : Research into pyrrole derivatives has shown promising antibacterial activity against various pathogens, suggesting that structural modifications could enhance efficacy against resistant strains .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | Pyrrolidine ring with methyl group | Stimulant properties |

| 3-(2-Amino-5-methylphenyl)-1-benzylpyrrolidin-2-one | Benzyl substitution | Potential neuroactive effects |

| 1-(3-amino-2-methylphenyl)pyrrolidin-2-one | Different amino position | Varying pharmacological profiles |

Future Directions

Given the promising biological activities exhibited by this compound and its analogs, further research is warranted. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and long-term effects of this compound in animal models.

- Structural Optimization : To enhance efficacy and selectivity for specific biological targets.

- Safety Profiles : Comprehensive toxicity studies are essential to evaluate the safety of this compound for potential therapeutic applications.

Q & A

Q. Optimization Tips :

- Use iodobenzene derivatives for higher reactivity.

- Employ polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation?

Answer:

- NMR Spectroscopy : H and C NMR can confirm regiochemistry and substituent integration. For example, the aromatic protons of the 5-amino-2-methylphenyl group appear as distinct multiplets in δ 6.5–7.5 ppm .

- X-ray Crystallography : Programs like SHELXL (via SHELX suite) are widely used for small-molecule refinement. High-resolution data (>1.0 Å) ensure accurate bond-length and angle measurements .

- HRMS : High-resolution mass spectrometry validates molecular formula, particularly for derivatives with complex substituents .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:

Discrepancies in NMR or mass spectra often arise from:

- Tautomerism or rotameric equilibria : Use variable-temperature NMR to identify dynamic processes.

- Impurity interference : Combine chromatography (e.g., HPLC) with spectroscopic analysis.

- Crystallographic validation : Resolve ambiguous NMR assignments by comparing experimental data with X-ray-derived structures .

Example : In copper-catalyzed hydrothiolation, unexpected regiochemistry in H NMR was resolved via X-ray analysis of single crystals .

Advanced: What strategies enhance regioselectivity in functionalizing the pyrrolidin-2-one core?

Answer:

- Catalyst design : Copper catalysts (e.g., CuI) promote regioselective thiolation at the α-position of the pyrrolidinone ring. For example, hydrothiolation of allenamides yields >90% α-adducts under mild conditions .

- Steric/electronic modulation : Electron-withdrawing groups (e.g., -NO) on the phenyl ring direct nucleophilic attack to specific positions.

- Solvent effects : Non-polar solvents (e.g., toluene) favor kinetic control, while polar solvents stabilize charge-separated transition states.

Table 1 : Regioselectivity in Hydrothiolation Reactions

| Substrate | Catalyst | Solvent | Regioselectivity (α:β) |

|---|---|---|---|

| Allenamide | CuI | Toluene | 95:5 |

| Enamide | CuBr | DMF | 80:20 |

Basic: What storage conditions are optimal for this compound?

Answer:

- Temperature : Store at room temperature (20–25°C) in airtight containers. Avoid prolonged exposure to moisture .

- Light sensitivity : Protect from UV light using amber glassware.

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess shelf life.

Advanced: How do substituents on the phenyl ring influence reactivity in nucleophilic reactions?

Answer:

- Electron-donating groups (e.g., -NH, -CH) : Activate the ring toward electrophilic substitution (e.g., bromination) at the para position.

- Steric effects : 2-Methyl groups hinder ortho-substitution, directing reactions to the 5-position.

- Case study : In 1-(4-fluorophenyl)pyrrolidin-2-one synthesis, fluorine's electronegativity reduced coupling efficiency compared to amino derivatives .

Table 2 : Substituent Effects on Coupling Reactions

| Substituent | Position | Yield (%) |

|---|---|---|

| -F | 4- | 85 |

| -NH | 5- | 78 |

| -CH | 2- | 65 |

Advanced: What mechanistic insights guide the design of cascade reactions involving pyrrolidin-2-one derivatives?

Answer:

- Iminium intermediates : In cascade cyclizations, iminium species (e.g., 1-(5’-oxopentyl)pyrrolidin-2-one) form via acid-catalyzed enamine activation, enabling C–C bond formation .

- Kinetic vs. thermodynamic control : Low temperatures favor kinetic products (e.g., linear adducts), while higher temperatures drive cyclization .

Example : Copper-mediated hydrothiolation proceeds via a radical mechanism, confirmed by ESR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.